1,3-Difluoro-5-iodo-2-methylbenzene
Overview
Description
1,3-Difluoro-5-iodo-2-methylbenzene is an organic compound with the molecular formula C7H5F2I It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are replaced by fluorine, iodine, and a methyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-iodo-2-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 1,3-difluoro-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process includes halogenation, purification, and isolation steps to obtain the final product with high purity. The specific conditions and reagents used can vary depending on the scale of production and desired yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-iodo-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions involving this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3-difluoro-5-azido-2-methylbenzene, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,3-Difluoro-5-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-iodo-2-methylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of fluorine and iodine atoms, which can affect the electron density and steric properties of the molecule. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways.
Comparison with Similar Compounds
1,3-Difluoro-5-iodo-2-methylbenzene can be compared with other halogenated benzene derivatives, such as:
- 1,3-Difluoro-2-iodobenzene
- 1,3-Difluoro-4-iodobenzene
- 1,3-Difluoro-5-bromo-2-methylbenzene
These compounds share similar structural features but differ in the position and type of halogen substituents. The presence of different halogens can influence the reactivity and properties of the compounds, making each unique in its applications and behavior in chemical reactions.
Properties
IUPAC Name |
1,3-difluoro-5-iodo-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEIBFNEDCDZBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679272 | |
Record name | 1,3-Difluoro-5-iodo-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208074-97-8 | |
Record name | 1,3-Difluoro-5-iodo-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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